N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride
Overview
Description
N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2OS and its molecular weight is 260.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Derivatives in Carcinogenicity Studies
Thiophene derivatives, analogous to known carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study involved compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide. These compounds were tested using the Ames Salmonella reverse-mutation assay and the Styles cell-transformation assay, indicating potential carcinogenicity based on their activity profiles in vitro. However, their chemical and biological behavior suggests a doubtful capability of causing tumors in vivo, highlighting the importance of assessing in vitro predictions of carcinogenicity for new compounds (Ashby, Styles, Anderson, & Paton, 1978).
Piperidine Alkaloids in Medicinal Research
Piperidine alkaloids, extracted from plants like Pinus and related genera, have been studied for their medicinal importance. The structure of piperidine enables various therapeutic applications due to its ability to be modified into different pharmacophores. These compounds have been investigated for their clinical applications across a range of conditions, although much of the research remains preliminary. This highlights the potential for piperidine-based compounds in developing new therapeutic profiles (Singh et al., 2021).
Properties
IUPAC Name |
N-piperidin-4-yl-2-thiophen-3-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(7-9-3-6-15-8-9)13-10-1-4-12-5-2-10;/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFNNNPFMJBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CC2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671617 | |
Record name | N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-09-8 | |
Record name | N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.